6-Iodouracil

概要

説明

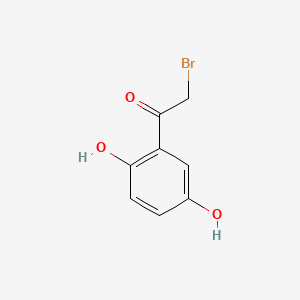

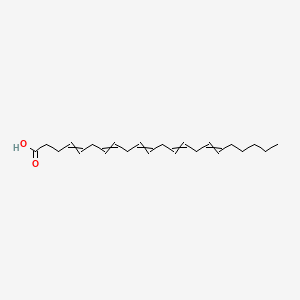

6-Iodouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H3IN2O2 and its molecular weight is 237.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Functionalization of Uracil Derivatives

6-Iodouracil has been used in the functionalization of uracil derivatives. This process is valuable in synthesizing pharmaceuticals like Emivirine and HEPT precursors (Kopp & Knochel, 2007).

Photocrosslinking with RNA and DNA

5-Iodouracil-substituted RNA and DNA can be crosslinked to proteins, an advance toward identifying contacts in nucleoprotein complexes (Willis et al., 1993).

Stability Issues in Radiosensitizing Nucleotides

Despite its potential as a radiosensitizer, this compound is unstable in aqueous solutions, which limits its practical applications (Falkiewicz et al., 2023).

Inhibition of Dihydropyrimidine Dehydrogenase

5-Iodouracil acts as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DHPDHase), which is relevant for understanding enzyme mechanisms (Porter et al., 1991).

Chemical Effects of Radioactive Decay

The decay of iodine-125 in 5-iodouracil causes considerable damage in the immediate surroundings, greater than external irradiation. This is significant for understanding radioactive decay processes (Deutzmann & Stöcklin, 1981).

Application in Radiohalogenated Uracil Derivatives

this compound has been used in the preparation of radiohalogenated uracil derivatives for evaluation as diagnostic radiopharmaceuticals (Abrams et al., 1984).

Aluminium(III), Chromium(III), and Iron(III) Complexes

Complexes involving 5-iodouracil showed significant antitumor activity, indicating its potential in cancer treatment (Singh et al., 2009).

Safety and Hazards

作用機序

Target of Action

6-Iodouracil, similar to its analog 5-Iodouracil, primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolism of pyrimidine bases, which are key components of nucleic acids.

Mode of Action

It is believed to act similarly to 5-iodouracil and other uracil derivatives, which inhibit the function of their target enzymes, disrupting the synthesis of dna and rna . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the pyrimidine metabolism pathway . By inhibiting Dihydropyrimidine dehydrogenase, this compound can disrupt the balance of pyrimidine nucleotides, leading to imbalances in DNA and RNA synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and division . By disrupting the balance of pyrimidine nucleotides, it can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the action of this compound .

生化学分析

Biochemical Properties

6-Iodouracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes that this compound interacts with is dihydropyrimidine dehydrogenase, which catalyzes the reduction of uracil and thymine to their respective dihydro forms. The interaction of this compound with dihydropyrimidine dehydrogenase involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity . This inhibition can affect the overall pyrimidine metabolism in cells.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell division by interfering with nucleic acid synthesis. The compound has been observed to inhibit the proliferation of certain cancer cells by targeting thymidylate synthase, an enzyme crucial for DNA synthesis . Additionally, this compound can impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. For instance, its incorporation into RNA can result in the disruption of normal RNA processing and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into nucleic acids, where it can replace uracil in RNA or thymine in DNA. This incorporation can lead to the formation of abnormal nucleic acid structures, which can interfere with normal cellular processes. Additionally, this compound can act as a mechanism-based inhibitor of dihydropyrimidine dehydrogenase by covalently modifying the enzyme’s active site . This modification results in the inhibition of the enzyme’s activity, affecting pyrimidine metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as light and temperature . Over time, this compound can undergo degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit cell proliferation without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It can be metabolized by dihydropyrimidine dehydrogenase, leading to the formation of dihydro-6-iodouracil . This metabolic conversion can influence the overall levels of pyrimidine nucleotides in cells, affecting nucleic acid synthesis and cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be incorporated into nucleic acids or metabolized by enzymes such as dihydropyrimidine dehydrogenase. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be incorporated into nuclear and mitochondrial nucleic acids, where it can interfere with DNA and RNA synthesis . Additionally, this compound can localize to the cytoplasm, where it can interact with various enzymes and proteins involved in pyrimidine metabolism. The subcellular distribution of this compound can be influenced by factors such as targeting signals and post-translational modifications .

特性

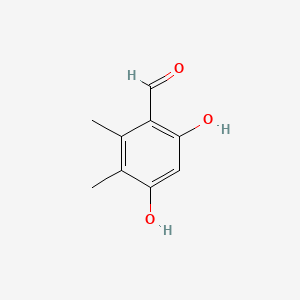

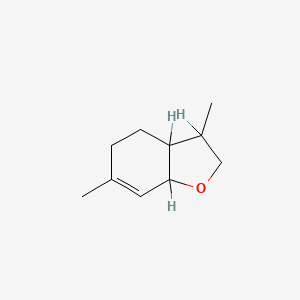

IUPAC Name |

6-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZHGYKGYWHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195389 | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-94-7 | |

| Record name | 6-Iodouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4269-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?

A1: this compound is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []

Q2: Can you explain the interaction of this compound with transition metal complexes?

A2: this compound demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.

Q3: How does the halogen atom in 6-halouracils influence their crystal structures?

A3: Research indicates that the halogen atom in 6-halouracils, including this compound, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with this compound exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []

Q4: What are the limitations of using this compound as a potential radiosensitizer?

A4: While theoretical studies suggested this compound might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of this compound. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []

Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of this compound?

A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using this compound as a starting material. One approach involves reacting silylated this compound with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []

Q6: What analytical techniques are employed in characterizing and studying this compound and its derivatives?

A6: Various analytical techniques are utilized to characterize and study this compound and its derivatives. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying this compound and its derivatives in mixtures. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []

- X-ray Diffraction: Used to determine the crystal structures of this compound and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []

Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?

A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)